(R)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
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Overview
Description
®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound characterized by its unique cyclopropyl and imidazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring is synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbenes.
Attachment of the Propanoic Acid Moiety: The final step involves the coupling of the imidazolidinone intermediate with a propanoic acid derivative, typically through esterification or amidation reactions.
Industrial Production Methods
Industrial production of ®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or imidazolidinone moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid: The enantiomer of the compound, with different stereochemistry.
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)butanoic acid: A structural analog with an additional carbon in the side chain.
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)acetic acid: A structural analog with a shorter side chain.
Uniqueness
®-3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both cyclopropyl and imidazolidinone moieties. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)3-4-9(5-1-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIMWBFGBZFPS-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C(=O)NC(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@]2(C(=O)NC(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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